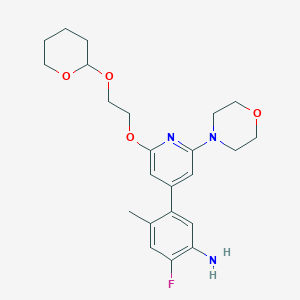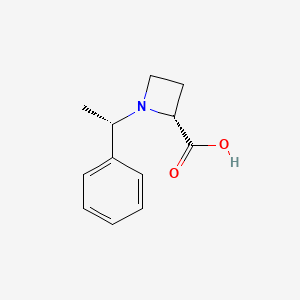
(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including ®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require specific reaction conditions to overcome.
Industrial Production Methods
Industrial production methods for azetidines often involve the use of high-pressure reactors and specialized catalysts to facilitate the cycloaddition reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral template in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A simpler azetidine derivative without the phenylethyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity.
Uniqueness
®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of the phenylethyl group, which imparts distinct chemical and biological properties. Its ring strain and stability make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-8-7-11(13)12(14)15/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11+/m0/s1 |
InChI Key |
OASYHJXSVVGJIA-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@@H]2C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)
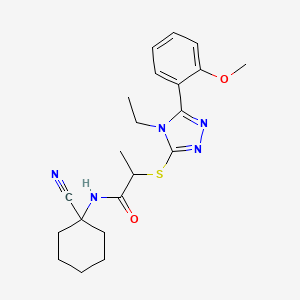
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363124.png)
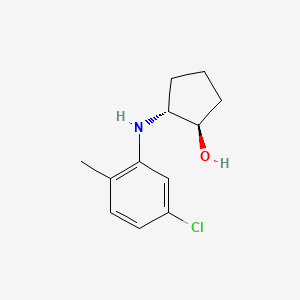
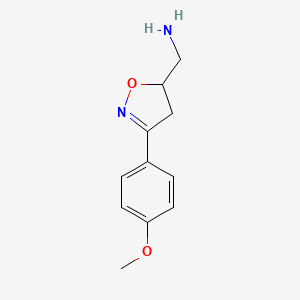
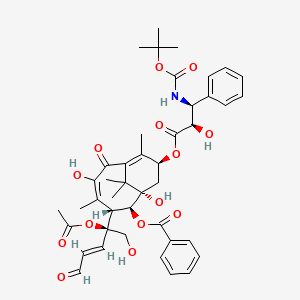
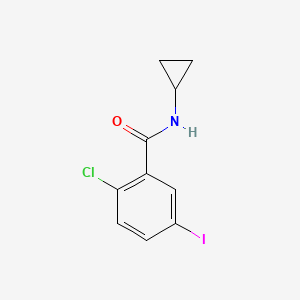
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363172.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13363186.png)
![methyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13363190.png)
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
